
2-Fluoro-3-methylbenzylamine hydrochloride
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Overview
Description
2-Fluoro-3-methylbenzylamine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzylamine structure, which is further combined with hydrochloric acid to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbenzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-Fluoro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
2-Fluoro-3-methylbenzylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzylamine hydrochloride
- 3-Fluoro-2-methylbenzylamine hydrochloride
- 2-Fluoro-3-chlorobenzylamine hydrochloride
Uniqueness
2-Fluoro-3-methylbenzylamine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzylamine structure. This unique arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2-fluoro-3-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXWRVJSNZYSEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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